molecular formula C54H40O22 B8050704 BCECF acid

BCECF acid

Cat. No. B8050704
M. Wt: 1040.9 g/mol
InChI Key: RZFSVSQVNQXHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCECF acid, also known as 2’,7’-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, is a widely used fluorescent pH sensor . It is ideal for measuring changes ± 1 pH unit around pH 7, as it is a dual-excitation ratiometric pH indicator with a pK a of ∼6.98 . The pH measurements with BCECF are made by determining the pH-dependent ratio of emission intensity when the dye is excited at ∼490 nm versus the emission intensity when excited at its isobestic point of ∼440 nm .


Molecular Structure Analysis

The molecular weight of BCECF acid is 808.69 . It has an excitation maximum at 504 nm and an emission maximum at 527 nm .


Chemical Reactions Analysis

BCECF acid is a pH-sensitive dye that becomes more fluorescent with increasing pH . It is used to monitor cellular pH ratiometrically . The fluorescence excitation profile of BCECF is pH-dependent .


Physical And Chemical Properties Analysis

BCECF acid has a molecular weight of 808.69 . It has an extinction coefficient of 90000 cm^-1 M^-1, an excitation maximum at 504 nm, and an emission maximum at 527 nm . It is recommended to store BCECF acid at room temperature and protect it from light .

Scientific Research Applications

  • Intracellular pH and Calcium Level Studies : BCECF acid has been used to investigate the relationship between calcium mobilization and intracellular pH in rat pancreatic acini. It was found that Ca2+-mobilizing agonists induced transient acidification dependent on the release of Ca2+ from internal stores (González et al., 1997).

  • Drug Efflux Transport Properties : BCECF acid is used to examine multidrug resistance-associated protein (MRP) transporter activity in cells. Its accumulation and transcellular permeability are sensitive to a variety of drug efflux interactions, reflecting its interaction with transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) (Bachmeier et al., 2004).

  • Monitoring pH in Cultured Cells : BCECF has been employed for characterizing pH regulating mechanisms in cultured human kidney proximal tubule cells. It's a reliable method for intracellular pH measurements applicable to various cell types (Bergman et al., 1991).

  • Photophysical Behavior Studies : The photophysical behavior of BCECF was explored through absorption and fluorescence measurements. This study helped understand the influence of ionic strength and total buffer concentration on BCECF's absorbance and fluorescence (Boens et al., 2006).

  • Study of pH-Regulating Transport Mechanisms : BCECF was used to identify transport mechanisms contributing to pH homeostasis in cultured bovine lens epithelial cells. The results suggested the presence of Na(+)-H+ and Na(+)-dependent Cl(-)-HCO3- exchangers (Alvarez et al., 1992).

  • Studying pH Sensitivity : BCECF has been used as a pH-sensitive fluorescein probe, showing linear relationships between fluorescence intensity ratios and pH values in various biological contexts (Xiong Yu-tao, 2000).

  • Use in Confocal Microscopy : BCECF's characteristics were studied for its use in confocal laser scanning microscopy, demonstrating its suitability for intracellular pH measurements with specific spectral shifts and emission fluorescence spectra that are pH-dependent (Lanz et al., 2008).

Mechanism of Action

BCECF acid works by determining the pH-dependent ratio of emission intensity when the dye is excited at ∼490 nm versus the emission intensity when excited at its isobestic point of ∼440 nm . The acetoxymethyl (AM) ester derivative of BCECF is membrane-permeant, allowing noninvasive bulk loading of cell suspensions . Its conversion to fluorescent BCECF via the action of intracellular esterases can be used as an indicator of cell viability .

Safety and Hazards

BCECF acid does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice . It is recommended for research use only .

Future Directions

A recent study has presented a methodology that evaluates the precision of the ratiometric measurements based on multiple wavelengths excitation to determine the optimum wavelengths combination for pH determination in biological samples . This methodology using the BCECF probe is applied to measure the pH drift in cell culture medium . It exhibits high precision and significantly extends the range of validity for pH measurements spanning from very acidic to basic .

properties

IUPAC Name

2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21;28-19-10-21-17(7-12(19)2-5-23(30)31)27(16-9-14(25(34)35)1-4-15(16)26(36)38-27)18-8-13(3-6-24(32)33)20(29)11-22(18)37-21/h2*1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFSVSQVNQXHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H40O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1040.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BCECF acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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